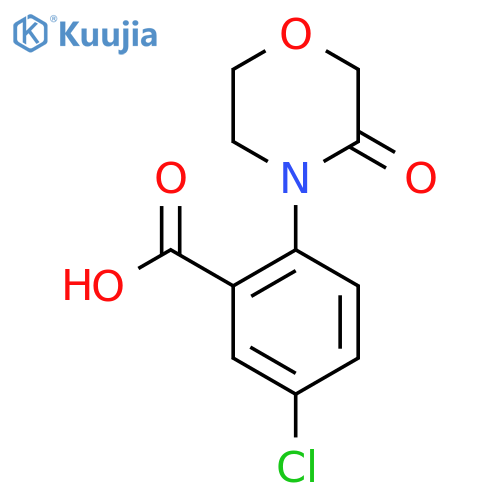Cas no 1427377-37-4 (5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid)

1427377-37-4 structure
商品名:5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid
- EN300-1085959
- 1427377-37-4
-
- インチ: 1S/C11H10ClNO4/c12-7-1-2-9(8(5-7)11(15)16)13-3-4-17-6-10(13)14/h1-2,5H,3-4,6H2,(H,15,16)
- InChIKey: REISEHUWMIWSDO-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C(=O)O)C=1)N1C(COCC1)=O
計算された属性
- せいみつぶんしりょう: 255.0298355g/mol
- どういたいしつりょう: 255.0298355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 66.8Ų
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1085959-0.05g |
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid |
1427377-37-4 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1085959-10.0g |
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid |
1427377-37-4 | 10g |
$4974.0 | 2023-05-24 | ||
| Enamine | EN300-1085959-5g |
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid |
1427377-37-4 | 95% | 5g |
$2235.0 | 2023-10-27 | |
| Enamine | EN300-1085959-1.0g |
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid |
1427377-37-4 | 1g |
$1157.0 | 2023-05-24 | ||
| Enamine | EN300-1085959-1g |
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid |
1427377-37-4 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1085959-10g |
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid |
1427377-37-4 | 95% | 10g |
$3315.0 | 2023-10-27 | |
| Enamine | EN300-1085959-0.1g |
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid |
1427377-37-4 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1085959-5.0g |
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid |
1427377-37-4 | 5g |
$3355.0 | 2023-05-24 | ||
| Enamine | EN300-1085959-0.25g |
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid |
1427377-37-4 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1085959-0.5g |
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid |
1427377-37-4 | 95% | 0.5g |
$739.0 | 2023-10-27 |
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid 関連文献
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
1427377-37-4 (5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid) 関連製品
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 61549-49-3(9-Decenenitrile)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
